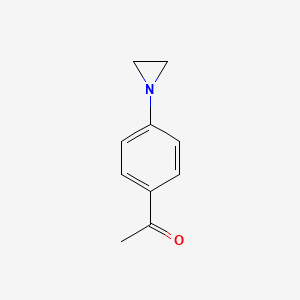

![molecular formula C11H8O B11920046 7H-Indeno[5,6-b]furan CAS No. 3573-32-8](/img/structure/B11920046.png)

7H-Indeno[5,6-b]furan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

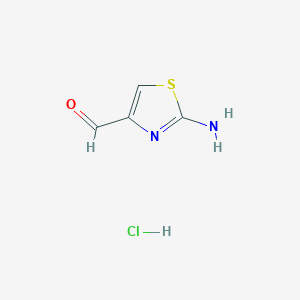

7H-インデノ[5,6-b]フランは、分子式C11H8Oを持つ複素環式化合物です。 インデンとフランの両方の部分を組み込んだ縮合環構造を特徴としています。

2. 製法

合成経路と反応条件: 7H-インデノ[5,6-b]フランの合成は、通常、多成分反応 (MCR) を伴います。 効率的な方法の1つは、ジケテンとニンヒドリン (インダン-1,2,3-トリオン) を第一アミンと反応させる方法です。 このプロセスは、その操作の簡便性、さまざまな官能基に対する許容性、および触媒なしの条件下で進行する能力で注目されています .

工業的生産方法: 7H-インデノ[5,6-b]フランの特定の工業的生産方法は、広く文書化されていませんが、一般的なアプローチは、大規模合成に適応できるスケーラブルな多成分反応を伴います。 市販品または容易に入手可能な出発物質を使用することで、このプロセスは工業用途に適しています .

3. 化学反応解析

反応の種類: 7H-インデノ[5,6-b]フランは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、分子に酸素含有官能基を導入できます。

還元: この反応は、化合物内の二重結合またはその他の還元可能な基を還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) があります。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、置換により分子にさまざまな官能基が導入される可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno[5,6-b]furan typically involves multicomponent reactions (MCRs). One efficient method includes the reaction of diketene and ninhydrin (indane-1,2,3-trione) with primary amines. This process is notable for its operational simplicity, tolerance of various functional groups, and the ability to proceed under uncatalyzed conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions that can be adapted for large-scale synthesis. The use of commercially available or easily accessible starting materials makes this process feasible for industrial applications .

化学反応の分析

Types of Reactions: 7H-Indeno[5,6-b]furan undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule .

科学的研究の応用

7H-インデノ[5,6-b]フランは、科学研究で幅広い用途があります。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして役立ち、反応機構の研究に使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性を調査されています。

医学: 特に新薬の開発において、潜在的な治療的応用が検討されています。

作用機序

7H-インデノ[5,6-b]フランの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 たとえば、その抗菌活性は、細菌細胞膜を破壊し、必須酵素を阻害する能力に起因すると考えられます。 がん研究では、特定のシグナル伝達経路と相互作用することで、がん細胞のアポトーシス (プログラムされた細胞死) を誘導すると考えられています .

類似の化合物:

インデノ[1,2-b]フラン: 類似の構造的特徴を持つ別のインデン縮合フランです。

インデノ[1,2-b]ピロール: フラン環の代わりにピロール環を持つ関連化合物.

独自性: 7H-インデノ[5,6-b]フランは、その特定の環融合パターンとインデンとフランの両方の部分の存在により、ユニークです。 このユニークな構造は、さまざまな用途に役立つ独自の化学的および生物学的特性を付与します .

類似化合物との比較

Indeno[1,2-b]furan: Another indene-fused furan with similar structural features.

Indeno[1,2-b]pyrrole: A related compound with a pyrrole ring instead of a furan ring.

Uniqueness: 7H-Indeno[5,6-b]furan is unique due to its specific ring fusion pattern and the presence of both indene and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

特性

CAS番号 |

3573-32-8 |

|---|---|

分子式 |

C11H8O |

分子量 |

156.18 g/mol |

IUPAC名 |

7H-cyclopenta[f][1]benzofuran |

InChI |

InChI=1S/C11H8O/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h1-2,4-7H,3H2 |

InChIキー |

AYPVNGCJIWDWIJ-UHFFFAOYSA-N |

正規SMILES |

C1C=CC2=C1C=C3C(=C2)C=CO3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

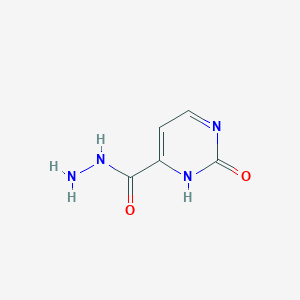

![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)

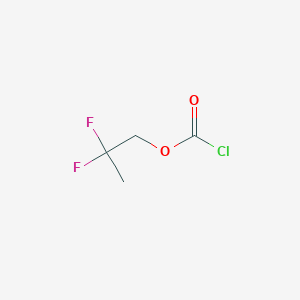

![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)

![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)